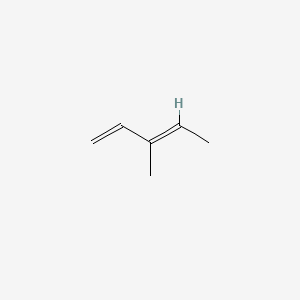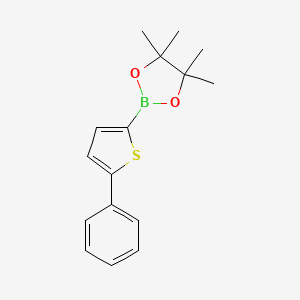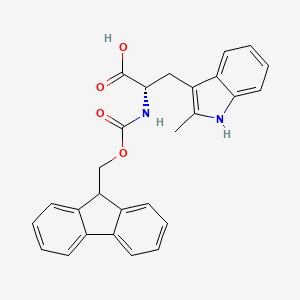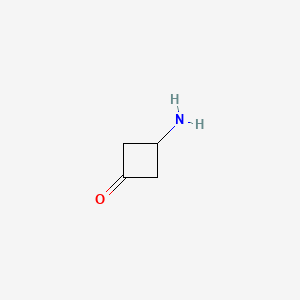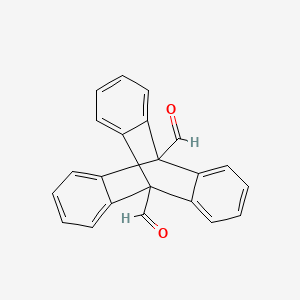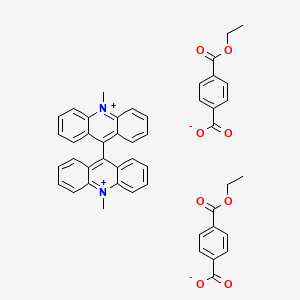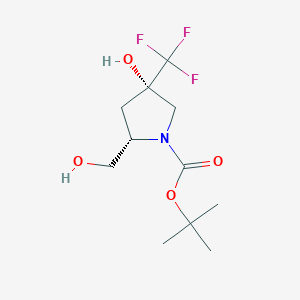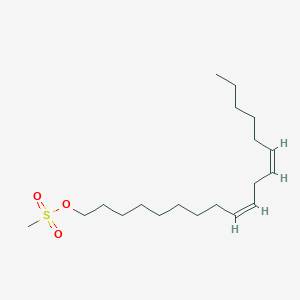
Linoleyl methane sulfonate
Overview
Description
Linoleyl methane sulfonate is a chemical compound with the molecular formula C19H36O3S . It has a molecular weight of 344.56 . The IUPAC name for this compound is (9Z,12Z)-9,12-octadecadienyl methanesulfonate .
Molecular Structure Analysis
The Linoleyl methane sulfonate molecule contains a total of 58 bonds. There are 22 non-H bonds, 4 multiple bonds, 16 rotatable bonds, 4 double bonds, and 1 sulfonate .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal conditions, but it is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Catalysts in Esterification Processes
Linoleyl methane sulfonate and its derivatives have significant roles in chemical synthesis. One notable application is in the field of catalysis. For instance, sulfonic acid functionalized silica nanoparticles have been studied as catalysts for the esterification of linoleic acid with methanol, showing excellent performance and stability over multiple cycles (Aboelhassan, Peixoto, & Freire, 2017).
Enhancing Fatty Acid Production
Linoleyl methane sulfonate derivatives have been explored for their potential in enhancing the production of specific fatty acids. Ethyl methane sulfonate-induced mutagenesis techniques have been used to obtain strains with increased eicosapentaenoic acid content, highlighting the potential of these compounds in biotechnological applications (Chaturvedi & Fujita, 2006).
Applications in Battery Technology
Sulfone derivatives, including linoleyl methane sulfonate, are investigated for their use in lithium-ion battery technology. Sulfone-based electrolytes have shown promise for high-voltage applications, demonstrating good compatibility with various electrode materials and contributing to longer cycle life and higher energy density (Abouimrane, Belharouak, & Amine, 2009).
Genetic Mutation and Plant Breeding
Ethyl methane sulfonate, a derivative of methane sulfonate, is widely used in plant breeding and genetics. It has been instrumental in inducing mutations for developing new cultivars with desirable traits, such as improved oil content or reduced undesirable fatty acids (Reinprecht et al., 2009).
Analytical Chemistry Applications
In analytical chemistry, sulfonic acids, including methane sulfonic acid derivatives, have been used in developing methods for the quantitation of low-level compounds, enhancing the precision and effectiveness of chemical analysis (Huang et al., 2015).
Electrophilic Synthesis
Sulfones, including linoleyl methane sulfonate derivatives, have diverse reactivity profiles that enable their use in a wide range of electrophilic synthesis reactions. This flexibility makes them valuable tools in organic chemistry (Trost & Kalnmals, 2019).
Electrochemistry and Solvent Properties
In electrochemistry, sulfonic acid solutions, including methane sulfonic acid, are used as catalysts and electrolytes. They play a critical role in determining ionization states and solution properties, crucial for applications in metal extraction and battery technologies (Tran et al., 2019).
Environmental and Atmospheric Studies
Methane sulfonic acid and its derivatives are subjects of environmental and atmospheric studies. Their behavior and impact on air quality and aerosol formation are crucial for understanding atmospheric chemistry and environmental impact (Qian & Ishizaka, 1993).
Gas-Phase Oxidation Studies
Studies on the gas-phase oxidation of dimethyl sulfoxide, a derivative of methane sulfonic acid, provide insights into the formation of other sulfur-containing compounds and their roles in atmospheric chemistry and environmental science (Arsene et al., 2002).
properties
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLSSAGKSQEHW-NQLNTKRDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linoleyl methane sulfonate | |
CAS RN |
51154-39-3 | |
| Record name | Linoleyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)
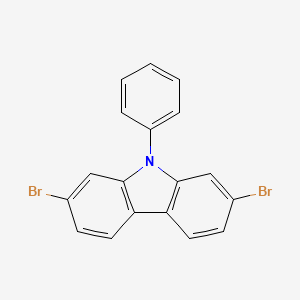
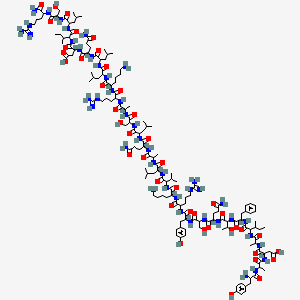
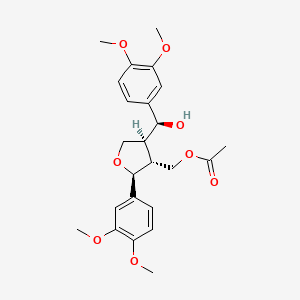
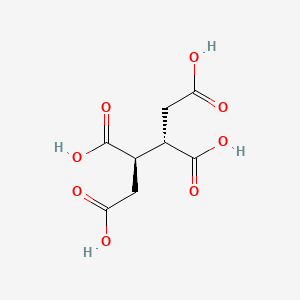
![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)
